N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
Description
N-(2-(2-(3,4-Dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and a benzenesulfonamide moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules due to its electron-donating properties and structural resemblance to natural alkaloids .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-14-19(11-12-21-28(23,24)16-7-5-4-6-8-16)27-20(22-14)15-9-10-17(25-2)18(13-15)26-3/h4-10,13,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQGJGWPCAHUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.5 g/mol. The compound's structure includes a thiazole ring, a dimethoxyphenyl group, and a sulfonamide functional group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.23 mg/mL to 0.7 mg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.23–0.70 | MRSA |
| Compound B | 0.47–0.94 | E. coli |
| Compound C | 0.06–0.23 | Fungi |
The docking studies suggest that the inhibition of specific enzymes like MurB in bacteria contributes to the antibacterial activity observed .
Anticancer Activity
In terms of anticancer efficacy, thiazole-containing compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, one study reported that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | <10 | Jurkat T cells |
| Compound E | <15 | A-431 cells |
The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring and substituents on the phenyl group significantly influence cytotoxicity .
Case Studies
- Study on Antimicrobial Activity : A comprehensive evaluation of several thiazole derivatives revealed that modifications in the sulfonamide group enhanced activity against both Gram-positive and Gram-negative bacteria. The study utilized both MIC and Minimum Bactericidal Concentration (MBC) assays to determine effectiveness .
- Study on Anticancer Properties : Another investigation focused on the apoptotic effects of thiazole derivatives on cancer cells, demonstrating that compounds with specific substitutions led to increased cell death rates compared to controls . The research utilized flow cytometry to quantify apoptosis levels.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety can interact with various cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of thiazole can inhibit cancer cell lines effectively, with some compounds demonstrating IC50 values in the low micromolar range .
-
Antimicrobial Properties :
- N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that this compound exhibits comparable efficacy to standard antibiotics such as norfloxacin, indicating its potential as a novel antimicrobial agent .
- Anticonvulsant Effects :
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Testing :
- Neuropharmacological Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide and related compounds from the evidence:
Key Observations:
Structural Variations :
- The target compound lacks the diazenyl (-N=N-) and pyrazoline rings present in analogs like 4b and 4d , which are critical for their reported EGFR/HER2 inhibitory activity .
- Rip-B shares the 3,4-dimethoxyphenethylamine backbone but replaces the sulfonamide-thiazole system with a benzamide group, reducing structural complexity .
Synthetic Efficiency :
- Thiazolyl-pyrazoline derivatives (e.g., 4b , 4d ) exhibit variable yields (52–90%), influenced by substituents like chlorophenyl groups .
- Rip-B demonstrates higher synthetic efficiency (80% yield) due to its simpler amide bond formation .
Physicochemical Properties :
- Melting points correlate with molecular complexity: 4b (200–202°C) and 4d (208–210°C) have higher values than Rip-B (90°C), likely due to increased rigidity from diazenyl and pyrazoline moieties .
Biological Relevance: Compounds with diazenyl-thiazole systems (e.g., 4b) show dual EGFR/HER2 inhibition, suggesting that the target compound’s thiazole-sulfonamide scaffold may also interact with kinase domains .
Research Implications and Limitations
- Gaps in Data: Direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are absent in the provided evidence.
- Structural Optimization : Introducing pyrazoline or diazenyl groups to the target compound could enhance kinase inhibition, as seen in 4b .
- Crystallographic Insights : –5 highlight the role of 3,4-dimethoxyphenyl groups in stabilizing molecular conformations via π-π stacking and hydrogen bonding, which may apply to the target compound’s stability .
Q & A
Basic: What are the key factors in optimizing the synthesis of N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide?
Answer:
Synthesis optimization requires precise control of reaction conditions. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for intermediate stability and reactivity .
- Temperature control : Sensitive intermediates (e.g., thiazole rings) require low temperatures (0–5°C) during coupling steps to avoid side reactions .
- Purification : Flash chromatography or recrystallization (using ethanol or acetonitrile) ensures high purity (>95%) .
- Stoichiometry : Excess sulfonyl chloride (1.1–1.5 eq.) improves yields in sulfonamide formation steps .
Basic: What analytical methods are recommended for characterizing this compound and its intermediates?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity in thiazole ring formation and sulfonamide linkage .
- TLC monitoring : Rf values (e.g., 0.43–0.78 in ethyl acetate/hexane) track reaction progress .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., observed vs. calculated for C23H20ClN3O2S2) .
- Melting point analysis : Sharp melting ranges (e.g., 192–198°C) indicate purity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer properties)?
Answer:
Contradictions often arise from structural analogs or assay variability. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. 4-methylthiazole) on target binding .
- Dose-response assays : Validate activity thresholds (e.g., IC50 values) across multiple cell lines (e.g., HeLa, MCF-7) .
- Control experiments : Use known inhibitors (e.g., doxorubicin for anticancer assays) to benchmark activity .
- Target profiling : Screen against kinase panels (e.g., SphK1) to identify mechanistic pathways .
Advanced: What computational strategies support the design of derivatives with enhanced bioactivity?
Answer:
Integrated computational workflows improve derivative design:
- Docking simulations : Use AutoDock or Schrödinger to predict binding modes with targets like tubulin or bacterial enzymes .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with antimicrobial potency .
- DFT calculations : Optimize geometries for key intermediates (e.g., sulfonamide tautomers) to guide synthetic routes .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .
Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?
Answer:
Green scale-up strategies include:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalytic optimization : Use immobilized catalysts (e.g., silica-supported Pd) to reduce metal waste in coupling steps .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce reaction times (e.g., diazomethane synthesis) .
- Waste minimization : Recover unreacted starting materials via column chromatography .
Basic: What purification techniques are effective for isolating high-purity sulfonamide derivatives?
Answer:
- Recrystallization : Ethanol or acetonitrile yields crystals with >98% purity for sulfonamides .
- Flash chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) resolve closely related byproducts .
- Acid-base extraction : Adjust pH to 5–6 during workup to precipitate crude product .
Advanced: How do reaction conditions influence the formation of sulfoxides or sulfones as byproducts?
Answer:
Oxidation side products depend on:
- Oxidizing agents : Peroxides (e.g., H2O2) convert sulfonamides to sulfoxides; stronger agents (e.g., KMnO4) form sulfones .
- Temperature : Elevated temperatures (>80°C) accelerate oxidation .
- Catalysts : Transition metals (e.g., FeCl3) promote undesired oxidation; inert atmospheres (N2) suppress this .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Answer:
- Agar diffusion : Measure zones of inhibition against Staphylococcus aureus or Escherichia coli .
- MIC determination : Broth microdilution assays quantify minimum inhibitory concentrations .
- Time-kill kinetics : Assess bactericidal/fungistatic effects over 24–48 hours .
Advanced: What strategies mitigate thiazole ring instability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Light protection : Amber vials reduce photodegradation of the 4-methylthiazole moiety .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to formulations .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Pull-down assays : Biotinylated probes capture target proteins from lysates .
- Fluorescent labeling : Conjugate with BODIPY for live-cell imaging of localization .
- Knockdown/knockout models : CRISPR-Cas9-edited cells confirm phenotype rescue upon target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
